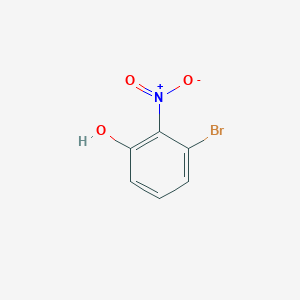

3-Bromo-2-nitrophenol

Beschreibung

Overview of Halogenated Nitrophenols in Organic Chemistry

Halogenated nitrophenols are a class of aromatic compounds that feature a phenol (B47542) ring substituted with one or more halogen atoms and at least one nitro group. These compounds are significant in organic chemistry due to the strong electron-withdrawing nature of both the nitro group and the halogens. nih.gov This electronic effect significantly influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring towards substitution reactions. fiveable.me

The presence of these functional groups makes halogenated nitrophenols important intermediates in the synthesis of a wide range of commercially and biologically important molecules. They are used as precursors for pharmaceuticals, agrochemicals like herbicides and fungicides, and dyes. nih.govsolubilityofthings.com For instance, halogenated nitrophenols are used in the production of pesticides such as fluorodifen (B99304) and bifenox. nih.gov

Significance of Positional Isomerism in Bromonitrophenols for Research

Isomers are compounds that share the same molecular formula but have different arrangements of atoms. vedantu.com In the case of bromonitrophenols, positional isomers—where the bromine atom and nitro group are located at different positions on the phenol ring—can exhibit vastly different chemical and physical properties. fiveable.me

The specific placement of the bromo and nitro groups affects the molecule's steric hindrance, electronic distribution, and hydrogen bonding capabilities. fiveable.me These differences can, in turn, influence the compound's reactivity, solubility, and biological activity. fiveable.me For example, a recent study on isoamphipathic antibacterial molecules demonstrated that positional isomerism (ortho, meta, and para) had a strong influence on regulating the antibacterial activity and toxicity of the compounds. nih.gov The ortho-isomer, in this case, showed more selective activity towards bacterial membranes compared to the meta and para isomers. nih.gov This highlights the critical importance of considering positional isomerism when designing and synthesizing new molecules for specific applications.

Current Research Landscape of 3-Bromo-2-nitrophenol

Current research on this compound primarily focuses on its utility as a building block in organic synthesis. Its reactive nature, stemming from the presence of the hydroxyl, bromo, and nitro groups, allows for a variety of chemical transformations. smolecule.com These include nucleophilic aromatic substitution, reduction of the nitro group, and esterification of the hydroxyl group. smolecule.com

The compound is considered a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comsmolecule.com It is also utilized in biochemical research to investigate enzyme interactions and reaction mechanisms. smolecule.com One study explored the electrosorption of this compound on a gold electrode, using surface-enhanced Raman spectroscopy to infer a tilted orientation of the molecule on the electrode surface. smolecule.com This suggests potential applications in the development of sensors and other electronic devices.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUORDBJGOHYGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76361-99-4 | |

| Record name | 3-Bromo-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthesis of 3-Bromo-2-nitrophenol

The advanced synthesis of this compound is primarily achieved through the direct nitration of 3-bromophenol. This approach is more regioselective and efficient than the alternative, which would be the bromination of 2-nitrophenol (B165410). The directing effects of the hydroxyl and nitro groups in 2-nitrophenol strongly disfavor substitution at the 3-position, making the nitration of 3-bromophenol the more viable and historically documented method.

Bromination Reactions in the Context of Nitrophenol Synthesis

The synthesis of this compound via the bromination of 2-nitrophenol is a challenging pathway due to the directing effects of the existing substituents. The hydroxyl group is a potent activating ortho-, para-director, while the nitro group is a deactivating meta-director. In 2-nitrophenol, the hydroxyl group directs incoming electrophiles to positions 4 and 6, while the nitro group directs to position 4. This combination strongly favors substitution at the 4- and 6-positions, making the introduction of a bromine atom at the 3-position a non-trivial synthetic problem that cannot be easily solved by standard electrophilic aromatic substitution methods.

Achieving regioselectivity in the bromination of phenols is a significant area of research, as the strong activating nature of the hydroxyl group can lead to multiple substitutions and mixtures of isomers. pressbooks.pub The challenge lies in controlling the reaction to favor a specific constitutional isomer, which is often dictated by both electronic and steric factors. pressbooks.pubchemistryviews.org

Several techniques have been developed to enhance regioselectivity:

Solvent Effects : The choice of solvent can influence the ortho/para product ratio. Polar protic solvents, for instance, can form hydrogen bonds with the phenolic hydroxyl group, which may alter the steric hindrance around the ortho positions and influence the selectivity of the bromination reaction. smolecule.com For example, toluene has been shown to favor ortho-selective bromination, whereas acetonitrile can promote para-selectivity. smolecule.com

Brominating Agent : The reactivity and bulkiness of the brominating agent play a crucial role. While molecular bromine (Br₂) is highly reactive and can lead to polybromination, especially in activated rings like phenols, milder reagents such as N-Bromosuccinimide (NBS) offer better control. pressbooks.pub The use of bulky sulfoxides in combination with trimethylsilyl bromide (TMSBr) has been shown to favor para-bromination due to specific interactions with the phenol (B47542). chemistryviews.org

Temperature Control : Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitutions by favoring the kinetically controlled product.

Table 1: Influence of Reaction Conditions on Phenol Bromination

| Reagent System | Solvent | Predominant Product | Reference |

| (4‐ClC₆H₄)₂SO / TMSBr | Acetonitrile | para-bromophenol | chemistryviews.org |

| KBr / ZnAl–BrO₃⁻–LDHs | Acetic Acid/Water | para-bromophenol | researchgate.net |

| NBS / p-TsOH | Methanol | ortho-bromophenol | rsc.org |

Hypervalent iodine(III) reagents have emerged as mild and efficient oxidants for facilitating electrophilic bromination. prepchem.com These reagents are known for their low toxicity and ease of handling. ias.ac.in In the context of bromination, a hypervalent iodine compound, such as (diacetoxyiodo)benzene (PIDA), can be used in conjunction with a bromide source like aluminum tribromide (AlBr₃) or trimethylsilyl bromide (TMSBr). prepchem.comlibretexts.org

The mechanism involves the in-situ formation of a more reactive brominating species. For instance, the combination of PIDA and AlBr₃ generates a potent electrophilic brominating agent, PhIOAcBr, which can effectively brominate phenols and phenol-ethers under very mild, open-flask conditions at room temperature. prepchem.com This method has proven effective for a broad range of substrates, including complex molecules like the analgesic naproxen. prepchem.com Density Functional Theory (DFT) calculations support the formation of PhIOAcBr as the active brominating species. prepchem.com This approach offers a reagent-economic procedure as the starting materials are inexpensive. prepchem.com

To improve the sustainability and efficiency of bromination reactions, various catalytic methods have been developed. These approaches often aim to avoid the use of stoichiometric and hazardous reagents like molecular bromine.

General Base Catalysis : Studies have shown that the bromination of phenols in aqueous solutions can be catalyzed by carboxylate anions. unizin.org This suggests a mechanism where the deprotonation of the phenolic hydroxyl group occurs concurrently with the electrophilic attack by bromine, avoiding the formation of a protonated cyclohexadienone intermediate. unizin.org

Transition-Metal-Free Aerobic Bromination : An environmentally friendly approach involves the use of an ionic liquid in catalytic amounts to promote aerobic bromination. jove.com This system can use sodium bromide (NaBr) in acetic acid or aqueous hydrobromic acid (HBr) as the bromine source, with oxygen from the air serving as the terminal oxidant. jove.com

Photoredox Catalysis : Visible-light photoredox catalysis provides a mild and efficient pathway for generating bromine in situ from a bromide source. google.com A ruthenium-based photocatalyst, when excited by visible light, can oxidize bromide ions to generate the active brominating agent. google.com This method has been successfully applied to the bromination of phenols with high yields and regioselectivity. google.com

Nitration Strategies for Substituted Phenols

The synthesis of this compound is effectively achieved by the nitration of 3-bromophenol. In this precursor, the hydroxyl group is a strong activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. Both substituents direct the incoming nitro group to the ortho and para positions relative to themselves. The hydroxyl group directs to positions 2, 4, and 6. The bromine atom directs to positions 2 and 4. The strong activating effect of the hydroxyl group dominates, leading to substitution primarily at the positions it activates. Therefore, nitration of 3-bromophenol yields a mixture of this compound, 3-Bromo-4-nitrophenol, and 3-Bromo-6-nitrophenol.

A historical and effective method for the synthesis of this compound is the direct nitration of 3-bromophenol. A study by Hodgson and Moore in 1926 detailed this reaction, providing insights into the product distribution. rsc.org By treating 3-bromophenol with nitric acid in the presence of sulfuric acid, a mixture of nitrated isomers is obtained. The isomers can then be separated, for instance, by steam distillation, to isolate the desired this compound. rsc.org

The investigation yielded 2-, 4-, and 6-nitro-3-bromophenols, among other dinitro and trinitro derivatives. rsc.org The this compound product was observed to form a labile, colorless hydrate which changes to a bright yellow anhydrous form. rsc.org

Table 2: Product Distribution from the Nitration of 3-Bromophenol

| Product | Position of Nitro Group | Physical Characteristic | Reference |

| This compound | ortho | Forms a colorless hydrate (m.p. 35°C) and a yellow anhydrous form (m.p. 65-67°C) | rsc.org |

| 3-Bromo-4-nitrophenol | para | Yellowish-white needles (m.p. 131°C) | rsc.org |

| 3-Bromo-6-nitrophenol | ortho | Bright yellow needles (m.p. 91-92°C) | rsc.org |

Modern methods for achieving regioselective ortho-nitration of phenols often employ metal nitrates or heterogeneous catalysts to improve selectivity and yield under milder conditions. For instance, phenols can be nitrated regioselectively with ammonium nitrate (NH₄NO₃) in the presence of potassium hydrogen sulfate (KHSO₄) as a catalyst, which has been shown to favor ortho-nitration. Another approach utilizes solid acid catalysts like zeolites with concentrated nitric acid to selectively introduce the nitro group at the para position, but modifications can influence ortho-selectivity.

Green Chemistry Approaches in Nitration

In response to the environmental and safety concerns associated with traditional nitration methods, which often employ corrosive mixed acids and produce significant waste, a variety of "green" chemistry approaches have been developed. researchgate.net These methods aim to improve selectivity, reduce waste, and utilize less hazardous reagents.

Solid Acid Catalysts: One of the most promising green approaches involves the use of solid acid catalysts, such as zeolites (e.g., H-beta), as a replacement for sulfuric acid. crimsonpublishers.comresearchgate.net These catalysts are recoverable and reusable, and they can enhance regioselectivity. For example, using zeolite H-beta in a carbon tetrachloride solvent has been shown to achieve high conversion rates of phenol with a strong preference for the ortho isomer. researchgate.net This method is considered environmentally friendly due to the simpler work-up procedure and the elimination of corrosive acid waste. researchgate.net

Metal Nitrates: The use of metal nitrates, such as copper(II) nitrate (Cu(NO₃)₂) or calcium nitrate (Ca(NO₃)₂), in conjunction with acetic acid, offers a safer alternative to nitric acid. acs.orggordon.edu These reagents are less corrosive and can provide good yields of mononitrated phenols.

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation has been shown to dramatically accelerate the nitration of phenolic compounds. chemicaljournals.comorientjchem.org This technique, often combined with the use of metal nitrates, can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. gordon.educhemicaljournals.comicm.edu.pl For example, the microwave-assisted nitration of phenol with copper nitrate in acetic acid can be completed in as little as 60 seconds. chemicaljournals.com

Phase-Transfer Catalysis: Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can facilitate the nitration of phenols using dilute nitric acid in a two-phase system. acs.orgacs.org This method allows for highly selective mononitration under mild conditions, avoiding the need for concentrated, corrosive acids. acs.orgacs.org The catalyst helps to transfer the nitrating species from the aqueous phase to the organic phase where the phenol is dissolved. acs.org

These green chemistry approaches not only offer environmental benefits but also often provide superior control over selectivity, leading to higher yields of the desired nitrophenol isomers.

Table 2: Comparison of Green Nitration Methods for Phenol

| Method | Nitrating Agent | Catalyst/Medium | Key Advantage |

|---|---|---|---|

| Solid Acid Catalysis | Dilute Nitric Acid | Zeolite H-beta | High ortho-selectivity, reusable catalyst researchgate.net |

| Metal Nitrate Nitration | Copper(II) Nitrate | Acetic Acid | Safer reagents, good yields acs.org |

| Microwave-Assisted | Calcium Nitrate | Acetic Acid | Rapid reaction times (minutes), high yields orientjchem.org |

| Phase-Transfer Catalysis | Dilute Nitric Acid | TBAB | High selectivity under mild conditions acs.orgacs.org |

Multi-step Synthetic Sequences

The synthesis of complex substituted phenols like this compound often necessitates multi-step reaction sequences. These routes allow for the precise installation of functional groups in a controlled manner, overcoming the selectivity challenges inherent in direct substitution on a highly activated ring.

A common strategy in the synthesis of substituted phenols is the use of a protecting group for the hydroxyl moiety, which can be removed in a later step. The methyl group in an anisole derivative serves this purpose well. The conversion of 2-bromo-3-nitroanisole to this compound is a demethylation reaction, which is a type of ether cleavage.

This transformation is typically achieved by treating the anisole derivative with a strong acid, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, which makes the methyl group susceptible to nucleophilic attack by the halide ion (Br⁻ or I⁻) in an Sₙ2 reaction. libretexts.org The other product of this reaction is the corresponding methyl halide (methyl bromide or methyl iodide).

It is a well-established principle that the cleavage of aryl alkyl ethers with strong acids will always yield a phenol and an alkyl halide. libretexts.org This is because the carbon-oxygen bond on the aromatic side is much stronger and the sp²-hybridized carbon of the benzene (B151609) ring is not susceptible to Sₙ2 attack. Therefore, the nucleophile will exclusively attack the less sterically hindered methyl group, leading to the desired phenolic product. Diaryl ethers, in contrast, are generally resistant to cleavage by acids. libretexts.org

Several one-pot methods for the synthesis of nitrophenols have been developed. For instance, a regioselective ortho-nitration of various phenols can be achieved using a combination of ammonium nitrate (NH₄NO₃) and potassium hydrogen sulfate (KHSO₄) in acetonitrile. dergipark.org.tr This method is advantageous as it uses readily available, inexpensive, and easy-to-handle reagents and is considered a greener alternative to traditional methods. dergipark.org.tr

A more complex one-pot synthesis has been developed for 3-arylated-4-nitrophenols. nih.gov This process involves the Diels-Alder reaction of a β-nitrostyrene with Danishefsky's diene, followed by hydrolysis and subsequent aromatization with a catalytic amount of iodine. nih.gov This elegant sequence allows for the construction of the substituted nitrophenol framework in a single pot, demonstrating the power of tandem reactions in organic synthesis. nih.gov

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be ingeniously applied to the construction of the core structure of nitrophenols, particularly when direct aromatic substitution is challenging. wikipedia.org This cycloaddition reaction typically involves a conjugated diene and a dienophile to form a cyclohexene derivative. wikipedia.org

In the context of nitrophenol synthesis, a strategy has been developed where a nitro-containing dienophile, such as a β-nitrostyrene, reacts with a suitable diene, like Danishefsky's diene. nih.gov This reaction forms a substituted cyclohexene intermediate. The final step in this sequence is the aromatization of the newly formed ring to generate the phenolic system. This can be achieved through an oxidation or elimination reaction, which re-establishes the aromaticity of the ring. For example, heating the cyclohexanone intermediate (formed after hydrolysis of the initial Diels-Alder adduct) with a catalytic amount of iodine in dimethyl sulfoxide leads to the formation of the 3-arylated-4-nitrophenol. nih.gov This approach is particularly useful for creating complex substitution patterns on the phenol ring that are not easily accessible through direct electrophilic aromatic substitution. nih.gov

Chemical Transformations and Derivatization

Once synthesized, this compound can serve as a versatile intermediate for the creation of a wide array of other chemical compounds. The presence of three distinct functional groups—a hydroxyl, a nitro group, and a bromine atom—on the aromatic ring allows for a diverse range of chemical transformations and derivatizations. Each of these groups can be selectively targeted to introduce new functionalities and build more complex molecular architectures.

The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. The nitro group can be reduced to an amino group, which then opens up a vast field of amine chemistry, including diazotization and subsequent substitution reactions. The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. The interplay of these reactive sites allows for the strategic and sequential modification of the this compound scaffold, making it a valuable building block in synthetic organic chemistry.

Nucleophilic Substitution Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction class for this compound. This reaction involves the replacement of a leaving group on the aromatic ring by a nucleophile.

In the context of nucleophilic aromatic substitution, the reactivity of the substituents on the this compound ring is not equal. The reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups. libretexts.orgyoutube.com

The Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group due to both resonance (-M effect) and inductive (-I effect) effects. Its presence significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions relative to it. echemi.comstackexchange.com This electron deficiency makes the ring susceptible to attack by nucleophiles. The nitro group itself is not typically displaced as a leaving group in these reactions. Instead, its primary role is to activate the ring for substitution and to stabilize the negatively charged intermediate that is formed. libretexts.orgyoutube.com

The Bromine Atom (-Br): The bromine atom serves as the leaving group in the SNAr reaction. Halogens are effective leaving groups in this context. The carbon-bromine bond is broken in the second, fast step of the mechanism. The reaction is highly favored because the bromine is located at a position activated by the adjacent nitro group. stackexchange.com

Regioselectivity in nucleophilic aromatic substitution is determined by the ability of the electron-withdrawing groups to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgstackexchange.com For this compound, the substitution occurs exclusively at the carbon atom bearing the bromine atom (the C-3 position).

The rationale for this high regioselectivity is as follows:

Activation by the Nitro Group: The nitro group at C-2 strongly activates the ortho (C-3) and para (C-5) positions. Since the bromine leaving group is located at the C-3 position (ortho to the nitro group), this site is highly activated for nucleophilic attack.

Intermediate Stabilization: When a nucleophile attacks the C-3 position, the resulting negative charge in the Meisenheimer complex can be delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the adjacent nitro group. libretexts.orgstackexchange.com This resonance stabilization significantly lowers the activation energy for the formation of the intermediate, thereby favoring this reaction pathway. stackexchange.com Attack at other positions would not allow for this direct delocalization of the negative charge onto the nitro group, resulting in a much less stable intermediate and a significantly slower reaction.

| Substituent | Position | Electronic Effect | Influence on Nucleophilic Substitution |

|---|---|---|---|

| -NO2 | 2 | Strongly Electron-Withdrawing (-M, -I) | Activates ortho (C-3) and para (C-5) positions; stabilizes the anionic intermediate. |

| -Br | 3 | Electron-Withdrawing (-I), Weakly Deactivating | Acts as the leaving group at the activated ortho position. |

| -OH | 1 | Electron-Donating (+M), Electron-Withdrawing (-I) | Under basic conditions, forms a phenoxide (-O-), which is strongly activating, further enhancing ring reactivity. |

The mechanism for nucleophilic aromatic substitution on this compound is a two-step process known as the addition-elimination (SNAr) mechanism. libretexts.orgstackexchange.com

Step 1 (Addition): This is the rate-determining step. A nucleophile (Nu-) attacks the electron-deficient carbon atom bonded to the bromine (C-3), forming a covalent bond. This disrupts the aromaticity of the ring and creates a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. libretexts.org The stability of this complex is paramount to the reaction's feasibility. The negative charge is delocalized over the ring and is particularly stabilized by the electron-withdrawing nitro group at the C-2 position.

Step 2 (Elimination): In this rapid step, the aromaticity of the ring is restored as the leaving group (bromide ion, Br-) is expelled. This results in the final substituted product.

The formation of the anionic intermediate is a key feature of this mechanism, distinguishing it from SN1 and SN2 reactions. The ability to isolate such intermediates in some cases provides strong evidence for this mechanistic pathway. youtube.com

Reduction of the Nitro Group to Amine

The nitro group of this compound can be chemically reduced to form 3-Bromo-2-aminophenol. This transformation is fundamental in organic synthesis as it converts a strongly electron-withdrawing group into a strongly electron-donating amino group, significantly altering the molecule's chemical properties. masterorganicchemistry.com A variety of reducing agents can accomplish this conversion, with the choice often depending on the desired chemoselectivity, especially the need to preserve the carbon-bromine bond. wikipedia.orgcommonorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst. While palladium on carbon (Pd/C) is highly effective, it can sometimes lead to hydrodehalogenation (loss of the bromine atom). commonorganicchemistry.com Raney nickel is often a preferred catalyst in such cases as it can be less prone to cleaving the C-Br bond. commonorganicchemistry.com

Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is a classic and reliable method for nitro group reduction. masterorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl2) offers a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (Na2S) can also be used, particularly where acidic or hydrogenation conditions are not compatible with the substrate. commonorganicchemistry.com

| Reagent/System | Typical Conditions | Notes on Chemoselectivity |

|---|---|---|

| H2, Raney Nickel | Pressurized H2, solvent (e.g., ethanol) | Effective for nitro reduction; often preserves aryl halides better than Pd/C. commonorganicchemistry.com |

| Fe, HCl or Acetic Acid | Refluxing in acidic medium | A mild and common method that is often tolerant of other functional groups. commonorganicchemistry.com |

| SnCl2, HCl | Solvent (e.g., ethanol) | Provides a mild reduction, useful for sensitive substrates. commonorganicchemistry.com |

| Sodium Sulfide (Na2S) | Aqueous or alcoholic solution | Useful when avoiding hydrogenation or strong acids; can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

Advanced Organic Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is another key site for reactivity in this compound, allowing for transformations such as esterification.

Esterification involves the conversion of the hydroxyl group into an ester functional group (-O-C=O-R). This is typically achieved by reacting the phenol with a carboxylic acid or its derivative.

Reaction with Acyl Halides/Anhydrides: A common method is the Schotten-Baumann reaction, which involves treating the phenol with an acyl chloride or anhydride in the presence of a base (like pyridine or aqueous sodium hydroxide) to neutralize the acid byproduct (HCl or carboxylic acid). wikipedia.org

Mitsunobu Reaction: For more delicate or complex substrates, the Mitsunobu reaction provides a powerful method for esterification under mild, neutral conditions. Research has demonstrated the successful use of this compound as the acidic component in a Mitsunobu reaction. researchgate.net This transformation involves reacting the phenol with an alcohol in the presence of a phosphine (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). researchgate.net One study identified that the combination of trimethylphosphine (PMe3) and 1,1'-azobis(N,N-dimethylformamide) (TMAD) in toluene was particularly effective for the Mitsunobu displacement of an alcohol with this compound. researchgate.net

| Reaction Name | Reagents | General Conditions |

|---|---|---|

| Schotten-Baumann Reaction | Acyl Chloride (R-COCl) or Anhydride ((R-CO)2O), Base (e.g., Pyridine, NaOH) | Typically performed at or below room temperature. wikipedia.org |

| Mitsunobu Reaction | Alcohol (R'-OH), Phosphine (e.g., PPh3, PMe3), Azodicarboxylate (e.g., DEAD, TMAD) | Mild, neutral conditions, often performed in solvents like THF or toluene. researchgate.net |

Etherification Reactions

The phenolic hydroxyl group of this compound is a key site for chemical modification, readily undergoing etherification reactions. This process involves the conversion of the hydroxyl group (-OH) into an ether linkage (-OR), which is a valuable strategy for creating a diverse range of derivatives. The reaction typically proceeds via a Williamson ether synthesis mechanism, where the phenoxide, formed by deprotonating the phenol with a suitable base, acts as a nucleophile to attack an alkyl halide.

The reactivity of the hydroxyl group allows for the introduction of various alkyl or aryl side chains, thereby modifying the compound's physical and chemical properties, such as solubility, lipophilicity, and biological activity. For instance, in the development of potential cognition enhancers, a common synthetic route involves the condensation of a nitrophenol with an alkyl halide, such as 1-bromo-3-chloropropane, to form an ether intermediate. This intermediate can then be further functionalized, demonstrating the utility of etherification in multistep synthetic sequences.

Table 1: General Scheme for Etherification of this compound

| Reactant 1 | Reactant 2 | Reagent | Product | Reaction Type |

| This compound | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH) | 1-Bromo-2-nitro-3-(alkoxy)benzene | Williamson Ether Synthesis |

Reactions at the Aromatic Ring

The reactivity of the benzene ring in this compound is influenced by the electronic effects of its three substituents: the hydroxyl (-OH), nitro (-NO₂), and bromo (-Br) groups. These groups collectively determine the rate and regioselectivity of further reactions on the aromatic core.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The outcome of such reactions on this compound is dictated by the interplay of the directing effects of the existing substituents.

Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group. It increases the electron density of the ring, particularly at the positions ortho (C6) and para (C4) to itself, making these sites more susceptible to electrophilic attack.

Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive towards electrophiles. It directs incoming electrophiles to the positions meta to itself (C4 and C6).

Bromo Group (-Br): This is a deactivating, ortho, para-directing group. While it withdraws electron density inductively (deactivating effect), it can donate electron density through resonance to the ortho (C2, C4) and para (C6) positions.

In this compound, the powerful activating and directing effect of the hydroxyl group is generally dominant. Both the hydroxyl and nitro groups direct incoming electrophiles to the C4 and C6 positions. The bromine atom also directs towards C4 and C6. Consequently, electrophilic substitution is strongly favored at the C4 (para to the hydroxyl) and C6 (ortho to the hydroxyl) positions. Steric hindrance from the adjacent nitro group might slightly favor substitution at the C4 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Substituent | Type | Directing Effect | Favored Positions |

| -OH (at C1) | Activating | ortho, para | C6, C4 |

| -NO₂ (at C2) | Deactivating | meta | C4, C6 |

| -Br (at C3) | Deactivating | ortho, para | C1 (blocked), C5 |

| Overall | - | - | C4 and C6 |

Rearrangement Reactions (e.g., Nitro Group Migration)

Under certain conditions, such as in the presence of strong acids, substituted nitrophenols can undergo rearrangement reactions. Studies have shown that o-nitrophenols bearing an additional substituent can rearrange in strong acids like trifluoromethanesulphonic acid. In these reactions, the nitro group migrates from one ortho position to the other.

For this compound, this would correspond to the migration of the nitro group from the C2 position to the C6 position, yielding 5-Bromo-2-nitrophenol. Research indicates that such rearrangements are intramolecular, proceed via a Wheland intermediate formed by protonation, and the rate is influenced by the nature of the other substituents on the ring. While the migration of strong electron-withdrawing groups is less common than that of electron-releasing groups, it has been harnessed in synthetic chemistry to produce specific isomers of N-heterocycles.

Synthesis of Novel Derivatives for Specific Research Applications

This compound serves as a versatile starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Its functional groups offer multiple handles for chemical modification.

For example, the synthesis of 3-bromo-2-nitrobenzaldehyde, an important pharmaceutical intermediate, can be achieved through a multi-step pathway starting from related precursors like 1,3-dibromo-2-nitrobenzene. This highlights the value of the bromo-nitro-aromatic scaffold in building blocks for drug discovery.

Furthermore, research on related structures demonstrates a common strategy for creating novel derivatives. For instance, 3-nitrophenol (B1666305) has been used to synthesize a series of compounds evaluated as potential cognition enhancers. This was achieved by first performing an etherification on the hydroxyl group, followed by nucleophilic substitution with various amines. A similar approach could be applied to this compound to generate a library of novel compounds for biological screening. The reaction of 3-Bromo-2-nitrobenzo[b]thiophene with anilines to produce compounds with analgesic and anti-inflammatory potential further illustrates how the core structure can be elaborated to access pharmacologically active molecules.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule. The vibrational modes of 3-Bromo-2-nitrophenol are determined by the collective motions of its atoms, which are influenced by the hydroxyl (-OH), nitro (-NO₂), and bromo (-Br) substituents on the phenol (B47542) ring.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The resulting spectrum is a unique "fingerprint" of the molecule. For this compound, key vibrational bands are expected for the O-H, N-O, C-N, and C-Br bonds, as well as for the aromatic ring itself.

The hydroxyl group (-OH) typically exhibits a strong, broad stretching vibration. In nitrophenols, intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group can influence the position and shape of this band, often shifting it to lower wavenumbers. The nitro group (-NO₂) gives rise to two distinct and intense stretching vibrations: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. researchgate.netspectroscopyonline.com Aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net The C-Br stretching vibration is expected to appear in the far-infrared region, typically at lower wavenumbers.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. thermofisher.com While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy provides strong signals for non-polar and symmetric bonds. thermofisher.com For this compound, the symmetric stretching vibration of the nitro group often produces a strong Raman peak. spectroscopyonline.com The vibrations of the aromatic ring, particularly the ring "breathing" modes, are also typically strong and well-defined in the Raman spectrum. The C-Br bond, due to its polarizability, is also expected to be Raman active.

Analysis of Vibrational Frequencies and Mode Assignments

A detailed assignment of the observed vibrational frequencies to specific molecular motions is achieved by comparing experimental spectra with data from similar molecules and theoretical calculations. For substituted phenols, extensive research allows for reliable assignment of the fundamental vibrational modes. aip.orgijaemr.com The position of the nitro group in 2-nitrophenol (B165410) (ortho) allows for intramolecular hydrogen bonding, which is a key feature to consider in the vibrational analysis of this compound. longdom.org

Below is a table summarizing the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch (H-bonded) | 3200 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| NO₂ Asymmetric Stretch | ~1520 - 1560 | FT-IR |

| C=C Aromatic Ring Stretch | 1400 - 1600 | FT-IR, FT-Raman |

| NO₂ Symmetric Stretch | ~1330 - 1360 | FT-IR, FT-Raman |

| C-O Stretch | 1200 - 1300 | FT-IR |

| C-N Stretch | 800 - 900 | FT-IR, FT-Raman |

| C-Br Stretch | 500 - 650 | FT-IR, FT-Raman |

Note: These are approximate ranges and the exact values for this compound may vary.

Impact of Substitutions on Vibrational Modes

The presence and position of the bromo and nitro substituents significantly alter the vibrational spectrum compared to unsubstituted phenol. Both are electron-withdrawing groups, which modify the electron density and bond strengths within the benzene ring. abct.frnih.gov This electronic perturbation affects the force constants of the bonds, leading to shifts in the vibrational frequencies of the aromatic ring modes. The mass of the bromine atom also influences the frequencies of modes involving its motion, particularly the C-Br stretching and bending vibrations. The intramolecular hydrogen bond between the ortho-nitro and hydroxyl groups is a major factor, causing a notable redshift (lowering of frequency) of the O-H stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment, number, and connectivity of protons.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals are expected for the phenolic proton and the three aromatic protons.

Phenolic Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on factors like solvent and concentration. Due to strong intramolecular hydrogen bonding with the nitro group, this proton is expected to be significantly deshielded, appearing as a broad singlet at a high chemical shift (downfield), potentially in the range of 10-12 ppm.

Aromatic Protons: The benzene ring has three protons. Due to the asymmetry of the substitution pattern, each proton is in a unique chemical environment and will produce a separate signal. The electron-withdrawing effects of the nitro and bromo groups will generally shift these protons downfield compared to benzene (7.26 ppm).

The expected splitting patterns (multiplicity) for the aromatic protons are governed by spin-spin coupling with their neighbors. hw.ac.uk

The proton at C4 will be coupled to the proton at C5 (ortho coupling) and the proton at C6 (meta coupling).

The proton at C5 will be coupled to the protons at C4 and C6 (both ortho couplings).

The proton at C6 will be coupled to the proton at C5 (ortho coupling) and the proton at C4 (para coupling).

This complex coupling will likely result in a series of doublets or doublet of doublets for each aromatic proton.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H-4 | 7.0 - 7.5 | Doublet of doublets |

| H-5 | 7.5 - 8.0 | Triplet or Doublet of doublets |

| H-6 | 7.2 - 7.8 | Doublet of doublets |

| -OH | 10.0 - 12.0 | Broad Singlet |

Note: These are predicted values. Actual chemical shifts and coupling constants would need to be confirmed by experimental data. researchgate.netubc.ca

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy is a powerful tool for elucidating the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the six non-equivalent carbon atoms of the benzene ring. The chemical shifts (δ) of these carbons are influenced by the electronic effects of the hydroxyl (-OH), nitro (-NO₂), and bromine (-Br) substituents.

Published data for a related compound, 2-bromo-3-nitrophenol (B27434), shows five ¹³C NMR signals at δ 153.7, 128.7, 119.8, 117.5, and 102.9 ppm. chemicalbook.com Based on established substituent effects in benzene rings, a tentative assignment for the carbons of this compound can be proposed. The carbon atom attached to the hydroxyl group (C-1) is expected to be significantly deshielded, appearing at the lowest field (highest ppm value). Conversely, the carbon bearing the bromine atom (C-3) will also be downfield, but typically less so than the carbon attached to the nitro group (C-2). The nitro group's strong electron-withdrawing nature causes a significant downfield shift for the carbon it is attached to. The remaining carbons (C-4, C-5, C-6) will appear at higher fields, with their precise shifts determined by their position relative to the three substituents.

The electronegativity of the oxygen in the hydroxyl group, the electron-withdrawing resonance and inductive effects of the nitro group, and the inductive effect of the bromine atom all contribute to the observed chemical shifts. libretexts.org For instance, carbons in aromatic rings typically resonate between 125-150 ppm. libretexts.org The presence of an oxygen-bound carbon (C-OH) shifts this significantly downfield, often into the 150-160 ppm range. The carbon attached to the nitro group (C-NO₂) is also expected in a similar downfield region. The carbon bearing the halogen (C-Br) would likely appear around 110-125 ppm. The remaining CH carbons of the ring would resonate in the aromatic region, with their shifts modulated by their ortho, meta, or para relationship to the powerful directing groups.

Table 1: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Rationale |

|---|---|---|

| C-1 (-OH) | 150 - 160 | Deshielded by electronegative oxygen. |

| C-2 (-NO₂) | 145 - 155 | Strong deshielding from electron-withdrawing nitro group. |

| C-3 (-Br) | 110 - 125 | Deshielding effect of bromine. |

| C-4 | 120 - 135 | Influenced by ortho-Br and meta-OH substituents. |

| C-5 | 120 - 130 | Influenced by meta-Br and para-OH substituents. |

Note: These are predicted ranges based on general principles. Actual values may vary.

Advanced NMR Techniques for Structural Confirmation

While ¹³C NMR provides information on the carbon environments, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all signals and confirming the substitution pattern. nanalysis.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) provide through-bond connectivity information. princeton.educolumbia.edu

HSQC: An HSQC experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu For this compound, this would definitively link the proton signals for H-4, H-5, and H-6 to their corresponding carbon signals (C-4, C-5, and C-6).

HMBC: The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C-1, C-2, and C-3 in this compound. For example, the proton at C-4 would show correlations to C-2, C-3, and C-6, while the hydroxyl proton could show correlations to C-1 and C-2, thus confirming the connectivity around the substituents.

COSY: A COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. uvic.ca In this molecule, correlations would be expected between H-4 and H-5, and between H-5 and H-6, confirming their positions relative to one another on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. uni-saarland.de

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical monoisotopic mass of this compound (C₆H₄⁷⁹Br¹⁴N¹⁶O₃) is calculated to be 216.9375 Da. nih.gov

Table 2: Calculated Exact Mass of this compound

| Element | Number of Atoms | Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon | 6 | 12.00000 | 72.00000 |

| Hydrogen | 4 | 1.00783 | 4.03132 |

| Bromine | 1 | 78.91833 | 78.91833 |

| Nitrogen | 1 | 14.00307 | 14.00307 |

| Oxygen | 3 | 15.99491 | 47.98473 |

| Total | | | 216.93745 |

An HRMS experiment would be expected to yield a molecular ion peak ([M]⁺˙ or [M+H]⁺) that matches this calculated value to within a few parts per million (ppm), thus confirming the elemental formula C₆H₄BrNO₃. For instance, a synthesis report for the related isomer 2-bromo-3-nitrophenol identified the protonated molecule ([M+H]⁺) at m/z 217.8, consistent with this molecular weight. chemicalbook.com

In electron ionization (EI) mass spectrometry, the molecular ion is energetically unstable and can break apart into smaller, charged fragments. The resulting fragmentation pattern is characteristic of the molecule's structure. chemguide.co.uk For this compound, several key fragmentation pathways can be predicted based on the functional groups present.

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two mass units (e.g., at m/z 217 and 219).

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂, 46 Da) or the loss of nitric oxide (-NO, 30 Da) followed by the loss of carbon monoxide (-CO, 28 Da). For bromo-compounds, a primary fragmentation is often the loss of the bromine atom as a radical (·Br, 79 or 81 Da). miamioh.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Fragment Ion | Neutral Loss |

|---|---|---|

| 217 | [C₆H₄BrNO₃]⁺˙ | (Molecular Ion) |

| 187 | [C₆H₄BrO₂]⁺ | NO |

| 171 | [C₆H₃BrO]⁺˙ | NO₂ and H |

| 138 | [C₆H₄NO₃]⁺ | Br |

Analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the key functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the substitution pattern on the benzene ring and reveal detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

As of this writing, a single-crystal X-ray structure for this compound has not been reported in the crystallographic databases. However, the structures of closely related molecules provide valuable insights. For example, the crystal structure of 2,2-(p-bromophenyl)-1-(2-bromo-4,6-dinitrophenyl)hydrazine has been determined, revealing details of the bromo- and nitro- group orientations and intermolecular contacts. msu.edu Such studies on analogous compounds show that intermolecular interactions like hydrogen bonding (involving the phenolic -OH and the nitro -O) and halogen bonding (involving the -Br) are likely to play a significant role in the crystal packing of this compound. A crystallographic study would confirm the planarity of the benzene ring and the relative orientations of the substituent groups, which are influenced by both electronic effects and steric hindrance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. msu.edu The benzene ring and the nitro group in this compound are both chromophores (light-absorbing groups).

The spectrum of the parent compound, phenol, shows a maximum absorbance (λₘₐₓ) at approximately 275 nm. The introduction of a nitro group, as seen in 3-nitrophenol (B1666305), has a significant effect. 3-nitrophenol exhibits two absorption maxima: one around 275 nm and a second, broader peak at approximately 340 nm. docbrown.info This second peak is a result of the extended conjugation between the benzene ring and the nitro group, which lowers the energy required for electronic excitation. This absorption band extends into the visible region (around 400-450 nm), causing 3-nitrophenol to appear as a pale yellow substance. docbrown.info

For this compound, a similar UV-Vis spectrum is anticipated. The primary benzene ring absorption and the charge-transfer band from the nitro-aromatic system will be present. The bromine atom, acting as an auxochrome, is expected to cause a small bathochromic (red) shift of these absorption maxima. Therefore, this compound would be predicted to have a λₘₐₓ slightly longer than 340 nm and would also be a colored, likely pale yellow, solid.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-3-nitrophenol |

| 3-bromo-3-nitro-1-phenylprop-2-en-1-one |

| 2,2-(p-bromophenyl)-1-(2-bromo-4,6-dinitrophenyl)hydrazine |

| Phenol |

Electronic Absorption Spectra and Transitions

For the parent phenol molecule, a primary absorption band is observed around 275 nm. docbrown.info The introduction of a nitro group, a strong chromophore, extends the conjugated π-electron system, which typically results in a bathochromic (red) shift of the absorption bands. docbrown.info For instance, 3-nitrophenol exhibits a second λmax at 340 nm, with the absorption tail extending into the visible region, rendering the compound a pale yellow color. docbrown.info

In the case of this compound, the benzene ring is substituted with a hydroxyl group (-OH), a nitro group (-NO2), and a bromine atom (-Br). The hydroxyl group acts as an auxochrome, an electron-donating group that increases the electron density on the aromatic ring through resonance. The nitro group is a powerful electron-withdrawing group, which delocalizes the π-electrons towards itself. The bromine atom has a dual effect: it is inductively electron-withdrawing but can also donate electron density through its lone pairs via resonance.

The electronic transitions in this compound are expected to be primarily π → π* transitions, characteristic of aromatic systems. The presence of the nitro group also introduces the possibility of n → π* transitions, involving the non-bonding electrons of the oxygen atoms. These transitions are typically weaker than π → π* transitions. The combination of these substituents will likely result in multiple absorption bands in the UV-visible region. Based on the data for nitrophenol isomers, it is anticipated that this compound will exhibit significant absorption in the UV region, potentially with a shoulder or a distinct band extending towards the visible spectrum due to the extended conjugation and charge transfer character. nih.govdocbrown.info

The absorption spectra of nitrophenols are also known to be sensitive to the pH of the solution. rsc.org Deprotonation of the phenolic hydroxyl group to form the phenolate (B1203915) ion typically leads to a significant red shift in the absorption spectrum. rsc.org This is due to the enhanced electron-donating ability of the phenolate oxygen, which promotes intramolecular charge transfer.

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent/Condition | Reference |

|---|---|---|---|---|

| Phenol | 275 | - | Not Specified | docbrown.info |

| 2-Nitrophenol | ~280 | ~350 | Acidic Water | nih.gov |

| 3-Nitrophenol | 275 | 340 | Not Specified | docbrown.info |

| 4-Nitrophenol | Broad peak ~320 | Acidic Water | nih.gov | |

| 2-Nitrophenolate | ~410 | Basic Water | nih.gov | |

| 3-Nitrophenolate | ~390 | Basic Water | nih.gov | |

| 4-Nitrophenolate | ~400 | Basic Water | nih.gov |

Charge Transfer Phenomena

The electronic structure of this compound is conducive to intramolecular charge transfer (ICT). This phenomenon occurs in molecules that possess both electron-donating and electron-accepting groups linked by a conjugated system. In this compound, the hydroxyl group serves as the electron donor, and the nitro group acts as the electron acceptor, with the benzene ring providing the π-system for electron delocalization.

Upon photoexcitation, an electron can be promoted from a molecular orbital that is largely localized on the donor (hydroxyl and phenyl ring) to an orbital that is predominantly localized on the acceptor (nitro group). This results in a significant redistribution of electron density and the formation of an excited state with a large dipole moment. Such transitions are often referred to as charge-transfer (CT) bands and are characterized by their high intensity and sensitivity to solvent polarity (solvatochromism). rsc.orgresearchgate.net

The relative positioning of the donor and acceptor groups is crucial. In this compound, the ortho-positioning of the nitro group relative to the hydroxyl group allows for strong electronic coupling. The bromine atom at the meta-position relative to the hydroxyl group will primarily exert an inductive electron-withdrawing effect, which could modulate the energy of the molecular orbitals involved in the charge transfer.

Studies on other nitroaromatic push-pull chromophores have demonstrated that ICT can be accompanied by structural changes in the excited state, such as the twisting of the nitro group relative to the aromatic ring. nih.govresearchgate.netnih.gov This twisted intramolecular charge transfer (TICT) state is often stabilized in polar solvents. While specific studies on this compound are lacking, the general principles of ICT in nitroaromatics suggest that its electronic spectrum will be influenced by charge transfer phenomena, contributing to the absorption characteristics and the potential for solvatochromism. rsc.orgresearchgate.net The meta-substituted nitrophenol (3NP) has been noted to exhibit the strongest charge-transfer character among the simple nitrophenol isomers. nih.gov

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, prized for its balance of accuracy and computational efficiency. It is extensively used to investigate the electronic structure and properties of organic molecules, including substituted phenols like nitrophenols and their halogenated derivatives. researchgate.netrjpn.orgresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the electronic structure of the molecule. researchgate.netijaemr.com These calculations form the foundation for geometry optimization, vibrational frequency analysis, and the exploration of frontier molecular orbitals.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. arxiv.org For 3-Bromo-2-nitrophenol, the presence of three adjacent substituents on the benzene (B151609) ring (hydroxyl, nitro, and bromo groups) necessitates a thorough conformational analysis to identify the global minimum energy structure.

The orientation of the hydroxyl (-OH) and nitro (-NO2) groups is of particular importance. Due to their proximity, a strong intramolecular hydrogen bond is expected to form between the hydroxyl hydrogen and an oxygen atom of the nitro group. This interaction is a well-documented feature in ortho-nitrophenols and significantly stabilizes the planar conformation of the molecule. longdom.org The potential energy surface can be scanned by systematically rotating the dihedral angles of the -OH and -NO2 groups to confirm the most stable conformer. nih.govmdpi.com The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenol (B47542) Ring (based on DFT calculations of analogs).

This table presents typical values derived from computational studies on analogous molecules, such as m-nitrophenol and 3-bromo-2-hydroxypyridine, to illustrate the expected structural parameters for this compound. mdpi.commdpi.com

| Parameter | Bond | Typical Length (Å) | Parameter | Angle | Typical Angle (°) |

| Bond Length | C-C (ring) | 1.39 - 1.41 | Bond Angle | C-C-C (ring) | 118 - 121 |

| C-O | ~1.36 | C-C-O | ~122 | ||

| O-H | ~0.97 | C-O-H | ~109 | ||

| C-N | ~1.45 | C-C-N | ~119 | ||

| N-O | ~1.23 | O-N-O | ~124 | ||

| C-Br | ~1.89 | C-C-Br | ~120 |

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. ijaemr.com These calculations identify the fundamental vibrational modes, which correspond to specific molecular motions like stretching, bending, and torsion of chemical bonds. scispace.comresearchgate.net The calculated frequencies are invaluable for interpreting experimentally recorded spectra (e.g., from FTIR and FT-Raman spectroscopy) and assigning spectral bands to their corresponding vibrational modes. researchgate.netresearchgate.netsapub.org

Theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of a simplified theoretical model. To improve agreement, it is standard practice to apply a scaling factor to the calculated wavenumbers. scispace.com For this compound, characteristic vibrational modes would include the O-H stretching frequency (lowered due to intramolecular hydrogen bonding), symmetric and asymmetric stretching of the N-O bonds in the nitro group, C-Br stretching, and various aromatic C-H and C=C ring stretching and bending modes. longdom.org

Table 2: Representative Vibrational Frequencies for Key Functional Groups in Substituted Phenols.

This table shows typical calculated and experimental wavenumber ranges for vibrational modes in molecules analogous to this compound. researchgate.netlongdom.org

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹, scaled) | Typical Experimental Wavenumber (cm⁻¹) |

| O-H Stretch (H-bonded) | -OH | 3200 - 3250 | 3200 - 3250 |

| Aromatic C-H Stretch | C-H | 3050 - 3150 | 3050 - 3150 |

| Asymmetric N-O Stretch | -NO₂ | 1520 - 1560 | 1520 - 1560 |

| Symmetric N-O Stretch | -NO₂ | 1340 - 1360 | 1340 - 1360 |

| C-O Stretch | C-O | 1250 - 1280 | 1250 - 1280 |

| C-Br Stretch | C-Br | 600 - 650 | 600 - 650 |

Frontier Molecular Orbital (FMO) theory is central to understanding the electronic properties and chemical reactivity of a molecule. irjweb.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. ossila.com The energy and spatial distribution of these orbitals provide insight into a molecule's ability to participate in chemical reactions.

For an electron-rich aromatic system with an electron-withdrawing substituent, such as this compound, the HOMO is typically characterized by π-orbitals distributed across the phenol ring and the oxygen atom of the hydroxyl group. Conversely, the LUMO is expected to be localized primarily on the electron-withdrawing nitro (-NO2) group. rjpn.orgdergipark.org.tr This spatial separation of the HOMO and LUMO is a key indicator of potential intramolecular charge transfer.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the molecule's chemical stability and reactivity. irjweb.commdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more polarizable and more chemically reactive. mdpi.com Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify these properties. rjpn.orgmdpi.com

Table 3: Representative FMO Energies and Electronic Properties of Phenol and Nitrophenols (Calculated via DFT).

This table presents data for analogous compounds to illustrate how substituents affect frontier orbital energies and the energy gap. rjpn.org

| Compound | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenol | ~ -6.3 | ~ -0.8 | ~ 5.5 |

| 2-Nitrophenol (B165410) | ~ -6.9 | ~ -2.6 | ~ 4.3 |

| p-Nitrophenol | ~ -7.1 | ~ -2.7 | ~ 4.4 |

The distinct localization of the HOMO on the electron-donating phenoxy moiety and the LUMO on the electron-accepting nitro group strongly indicates that the lowest energy electronic transition in this compound would involve an intramolecular charge transfer (ICT). irjweb.comdntb.gov.ua Upon absorption of light, an electron is promoted from the HOMO to the LUMO, resulting in a transfer of electron density from the hydroxyl-substituted ring to the nitro group. This ICT character is a common feature in "push-pull" aromatic systems and significantly influences the molecule's optical and electronic properties. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface and color-coded to indicate different electrostatic potential values. MEP maps are highly effective for predicting the reactive sites for electrophilic and nucleophilic attacks. mdpi.comresearchgate.net

Negative Regions (Red/Yellow): These areas have an excess of electron density and represent the most negative potential. They are susceptible to electrophilic attack.

Positive Regions (Blue): These areas are electron-deficient and have the most positive potential, indicating sites for nucleophilic attack.

Neutral Regions (Green): These areas have a near-zero potential.

For this compound, the MEP map is expected to show the most negative potential (red) concentrated around the highly electronegative oxygen atoms of both the nitro and hydroxyl groups. rjpn.org A region of high positive potential (blue) is anticipated around the hydrogen atom of the hydroxyl group, making it the most likely site for deprotonation or nucleophilic interaction. The aromatic ring itself would display intermediate potentials, influenced by the electron-withdrawing effects of the nitro and bromo substituents.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) elements of the density matrix. This approach offers a chemically intuitive picture of molecular bonding, akin to a Lewis structure, and allows for the quantitative analysis of electron delocalization and hyperconjugative interactions.

Hyperconjugation refers to the stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty or partially filled anti-bonding orbital. In the context of NBO analysis, the strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

Table 1: Illustrative Hyperconjugative Interactions for this compound This table presents expected interactions based on the molecular structure. Actual E(2) values require specific quantum chemical calculations.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (O) of OH | π* (C-C) of ring | High | n → π* |

| LP (O) of NO₂ | π* (C-C) of ring | Moderate | n → π* |

| π (C-C) of ring | π* (C-C) of ring | High | π → π* |

| LP (Br) | σ* (C-C) of ring | Low | n → σ* |

Charge delocalization is a critical factor in determining the stability and reactivity of aromatic compounds. NBO analysis provides a quantitative measure of this delocalization by examining the deviation of the NBOs from an idealized, localized Lewis structure. Weak occupancies in the anti-bonding orbitals signify departures from the localized structure and indicate electron delocalization.

In this compound, the electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl group, mediated by the aromatic π-system, lead to significant charge delocalization. This intramolecular charge transfer is a key feature of the molecule's electronic structure. NBO analysis can map the flow of electron density from donor orbitals (like the oxygen lone pairs) to acceptor orbitals (like the π* orbitals of the ring and the nitro group), providing a detailed picture of the resonance structures and their relative importance. This delocalization stabilizes the molecule and influences its chemical properties, including acidity and reactivity.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. Organic molecules featuring both an electron donor and an electron acceptor group connected by a π-conjugated system often exhibit significant NLO responses.

The NLO properties of a molecule are described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is particularly important for second-order NLO effects like second-harmonic generation. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties. This compound, with its electron-donating hydroxyl group and electron-withdrawing nitro group attached to a π-conjugated benzene ring, possesses the structural characteristics of a potential NLO chromophore. The bromine atom can further modulate the electronic properties and enhance the NLO response.

Calculations for similar substituted nitrophenol systems have shown that they can possess large hyperpolarizability values. The theoretical calculation of these properties for this compound would provide valuable data for assessing its potential in NLO applications.

Table 2: Calculated NLO Properties (Illustrative) This table shows typical parameters calculated for NLO analysis. The values are placeholders and require specific DFT calculations for this compound.

| Property | Symbol | Value (a.u.) |

|---|---|---|

| Dipole Moment | µ | Value |

| Mean Polarizability | ⟨α⟩ | Value |

| First Hyperpolarizability | β_total | Value |

Reactivity Descriptors (Electrophilicity, Chemical Potential, Hardness, Softness, Electronegativity)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors derived from the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors help predict the chemical behavior and reactivity of a molecule.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, more stable molecule.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires additional electronic charge from the environment. It is calculated as ω = μ² / (2η). A high electrophilicity index suggests a good electrophile.

A DFT study on the related compound 2-nitrophenol revealed it to be a stable molecule with a high electrophilicity index, indicating it favors nucleophilic substitution reactions. Due to the presence of the additional electron-withdrawing bromine atom, this compound is also expected to be a strong electrophile.

Table 3: Reactivity Descriptors (Based on Analogy with 2-Nitrophenol) Values are illustrative and based on trends observed for similar molecules. Specific calculations are needed for this compound.

| Parameter | Symbol | Formula | Expected Value |

|---|---|---|---|

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | High |

| Chemical Potential | µ | -χ | Negative |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | High |

| Chemical Softness | S | 1/η | Low |

| Electrophilicity Index | ω | µ²/(2η) | High |

Ab Initio and Semi-Empirical Methods

Computational chemistry employs a hierarchy of methods to study molecular properties. These can be broadly categorized into ab initio and semi-empirical methods.

Ab Initio Methods: These methods solve the Schrödinger equation from first principles, without using any experimental parameters. They are based on the Hartree-Fock formalism and can be systematically improved by including electron correlation effects (e.g., through Møller-Plesset perturbation theory or Configuration Interaction). The accuracy of ab initio calculations is highly dependent on the size of the basis set used. While computationally intensive, they provide highly accurate results for smaller molecules.

Semi-Empirical Methods: These methods are also based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. Methods like AM1, PM3, and MNDO neglect certain complex integrals and compensate by parameterization. This makes them computationally much faster than ab initio methods, allowing for the study of very large molecular systems. However, their accuracy is limited to molecules similar to those used in their parameterization.

For this compound, ab initio methods like DFT would be suitable for accurately calculating its electronic properties, vibrational frequencies, and reactivity descriptors. Semi-empirical methods could be employed for preliminary geometry optimizations or for studying larger systems involving this molecule, such as its interaction with a solvent or a biological receptor.

Thermodynamic Property Calculations

Computational methods, particularly DFT, are powerful tools for calculating the thermodynamic properties of molecules. These calculations can provide data on enthalpy, entropy, Gibbs free energy, and heat capacity at different temperatures. By performing a frequency calculation on an optimized molecular geometry, it is possible to obtain the zero-point vibrational energy (ZPVE) and the thermal corrections necessary to compute these thermodynamic functions.

Such calculations are invaluable for predicting the stability of different conformers of this compound, understanding its behavior at various temperatures, and predicting the thermodynamics of reactions in which it participates. While experimental data such as melting point (65-67°C) and boiling point (234.4°C at 760 mmHg) are known, computational studies can provide a more complete thermodynamic profile.

Table 4: Thermodynamic Properties Amenable to Calculation

| Thermodynamic Property | Symbol |

|---|---|

| Enthalpy | H |

| Gibbs Free Energy | G |

| Entropy | S |

| Heat Capacity at Constant Volume | C_v |

| Zero-Point Vibrational Energy | ZPVE |

Molecular Docking Studies (for potential biological interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design and discovery to understand the interaction between a ligand and its target protein at the molecular level. It provides valuable insights into the binding affinity, mode of interaction, and the key amino acid residues involved in the interaction.

Despite the utility of molecular docking in assessing the potential biological activity of compounds, a comprehensive search of scientific literature and databases reveals a lack of specific molecular docking studies conducted on this compound. While computational studies and molecular docking analyses have been performed on structurally related brominated compounds to explore their interactions with various biological targets, no such detailed research findings have been published for this compound itself.

For instance, studies on other bromophenols have investigated their inhibitory activity against enzymes like tyrosinase, and molecular docking has been used to elucidate the binding mechanisms. Similarly, other molecules containing a bromo- and nitro-substituted benzene ring have been the subject of computational analysis to predict their potential as inhibitors of various enzymes. However, these findings cannot be directly extrapolated to this compound due to the unique structural and electronic properties conferred by the specific arrangement of its functional groups.